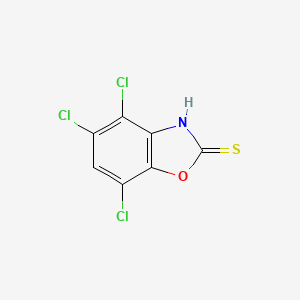

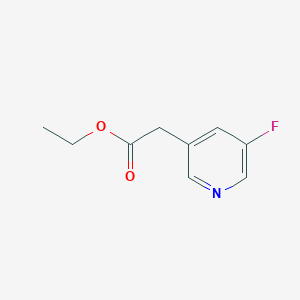

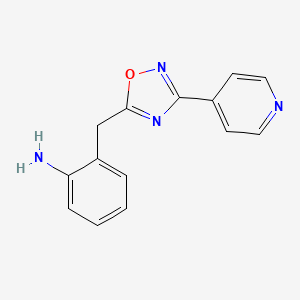

![molecular formula C10H11N5 B1445144 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1174647-37-0](/img/structure/B1445144.png)

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Overview

Description

“3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine” is a heterocyclic compound . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis pathway for similar compounds involves reactions with various reagents . For instance, one method involves the reaction of 3-amino-5-nitrosopyrazole with trifluoroacetic anhydride and sodium azide, followed by cyclization with copper (I) iodide.Molecular Structure Analysis

The molecular formula of “this compound” is C6H7F3N4 . It contains a five-membered ring system.Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.14 . It has a density of 1.7±0.1 g/cm3, a boiling point of 266.2±50.0 °C at 760 mmHg, and a flash point of 114.8±30.1 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications

Synthesis and Structural Analysis

- Triazolopyridine compounds have been synthesized and characterized through various methods including HRMS, IR, 1H, and 13C NMR, XRPD, and melting point analysis. Crystal structures were solved from laboratory powder X-ray diffraction data, confirming the formation of these compounds and highlighting the importance of intermolecular π–π interactions and weak C–H···N electrostatic interactions for structural stabilization (Vallcorba et al., 2014).

Synthesis Methodologies

- Efficient synthesis methods for triazolopyridines have been developed using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. Characterization of these compounds was achieved via NMR, FTIR, MS, and X-ray diffraction, contributing to the understanding of their crystal structure and molecular properties (El-Kurdi et al., 2021).

Pharmaceutical Synthesis

- A method to synthesize 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions of amino-triazoles and pyrazoles followed by cyclization has been studied, demonstrating the versatile use of these compounds in pharmaceutical contexts (Ibrahim et al., 2011).

Antimicrobial Applications

- New 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and tested for their antimicrobial activity, showcasing the potential of these compounds as antimicrobial agents. This highlights the role of triazolopyridines in developing new antimicrobial drugs (Prakash et al., 2011).

Applications in Synthesis of Heterocyclic Compounds

- Methodologies have been developed for synthesizing various heterocyclic systems, such as pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines, which are useful in the synthesis of complex organic compounds, potentially applicable in pharmaceutical and material science (Paronikyan et al., 2016).

Cardiovascular Drug Development

- 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridine, have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities, suggesting their utility in developing new cardiovascular drugs (Sato et al., 1980).

Molecular Modeling in Drug Development

- A series of human renin inhibitors derived from triazolo[4,3-a]pyrazine have been synthesized and analyzed using molecular modeling, demonstrating the application of these compounds in designing potent inhibitors for specific biological targets (Bradbury et al., 1990).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . The c-Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, potentially leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of c-Met kinase, leading to disruption of cell growth and survival pathways . This disruption can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancer .

Properties

IUPAC Name |

3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10/h1-3,6,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIKHRIJAYJYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C3=CN=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline](/img/structure/B1445069.png)

![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)

![N-[(2,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1445075.png)

amine](/img/structure/B1445084.png)